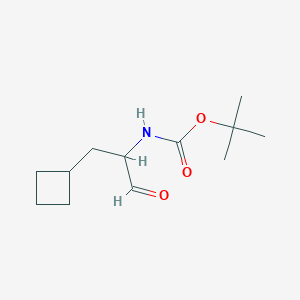

tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate

Description

BenchChem offers high-quality tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(1-cyclobutyl-3-oxopropan-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-10(8-14)7-9-5-4-6-9/h8-10H,4-7H2,1-3H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVCAPQKMCGHHCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1CCC1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70468890 | |

| Record name | tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70468890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

394735-19-4 | |

| Record name | 1,1-Dimethylethyl N-(2-cyclobutyl-1-formylethyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=394735-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70468890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbamic acid, N-(2-cyclobutyl-1-formylethyl)-, 1,1-dimethylethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate: A Key Intermediate in Modern Drug Discovery

Abstract

Introduction: The Significance of α-Amino Aldehydes in Medicinal Chemistry

N-protected α-amino aldehydes are crucial chiral intermediates in the synthesis of a wide array of bioactive molecules, including protease inhibitors, peptide mimics, and other complex therapeutic agents.[1][2] The aldehyde functionality serves as a versatile handle for a variety of carbon-carbon bond-forming reactions, while the protected amine allows for controlled peptide couplings and other derivatizations. The incorporation of a cyclobutyl moiety introduces conformational rigidity and unique steric properties, which can significantly enhance the binding affinity and selectivity of a drug candidate for its target protein.[3]

tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate, with its combination of a Boc-protected amine, a reactive aldehyde, and a cyclobutyl group, represents a key building block for accessing novel chemical space in drug discovery. This guide provides a detailed roadmap for its synthesis, empowering researchers to efficiently produce this valuable intermediate.

Retrosynthetic Analysis and Proposed Forward Synthesis

A logical retrosynthetic analysis of the target molecule suggests a pathway originating from a suitable cyclobutane-containing starting material. The key disconnections involve the formation of the aldehyde and the introduction of the protected amine.

Caption: Retrosynthetic analysis of the target molecule.

Based on this analysis, a plausible forward synthesis involves the following key transformations:

-

Synthesis of 2-Amino-3-cyclobutylpropanoic acid: This non-standard amino acid can be synthesized from cyclobutylacetaldehyde via a Strecker synthesis or an asymmetric amination protocol.

-

Reduction to 2-Amino-3-cyclobutyl-1-propanol: The carboxylic acid is reduced to the corresponding primary alcohol.

-

N-Boc Protection: The primary amine is protected with a tert-butoxycarbonyl (Boc) group.

-

Oxidation to the Aldehyde: The primary alcohol is oxidized to the final aldehyde product.

This guide will now detail the experimental considerations and protocols for each of these steps.

Detailed Synthetic Pathway and Experimental Protocols

Step 1: Synthesis of 2-Amino-3-cyclobutylpropanoic acid

The synthesis of the key amino acid intermediate can be approached from cyclobutylacetaldehyde, which can be prepared via photochemical methods.[4][5] A reliable method for the conversion of the aldehyde to the amino acid is the Strecker synthesis.

Protocol 3.1: Strecker Synthesis of 2-Amino-3-cyclobutylpropanoic acid

-

Reaction Setup: In a well-ventilated fume hood, a solution of cyclobutylacetaldehyde (1.0 eq) in methanol is prepared in a round-bottom flask equipped with a magnetic stir bar.

-

Ammonium Cyanide Formation: To this solution, aqueous ammonia (1.5 eq) and potassium cyanide (1.2 eq) are added sequentially at 0 °C.

-

Reaction: The reaction mixture is stirred at room temperature for 24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Hydrolysis: Upon completion, the solvent is removed under reduced pressure. The resulting α-aminonitrile is hydrolyzed by refluxing with concentrated hydrochloric acid (6 M) for 12 hours.

-

Workup and Isolation: The reaction mixture is cooled to room temperature and washed with dichloromethane to remove any unreacted starting material. The aqueous layer is then concentrated under reduced pressure. The crude amino acid hydrochloride is purified by recrystallization from an ethanol/ether mixture.

Step 2: Reduction of 2-Amino-3-cyclobutylpropanoic acid to 2-Amino-3-cyclobutyl-1-propanol

The reduction of the carboxylic acid to the primary alcohol can be achieved using a strong reducing agent such as lithium aluminum hydride (LAH).

Protocol 3.2: LAH Reduction of 2-Amino-3-cyclobutylpropanoic acid

-

Reaction Setup: A three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride (2.0 eq) in anhydrous tetrahydrofuran (THF).

-

Addition of Amino Acid: A solution of 2-amino-3-cyclobutylpropanoic acid (1.0 eq) in anhydrous THF is added dropwise to the LAH suspension at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4 hours.

-

Quenching: The reaction is carefully quenched by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and then water again at 0 °C.

-

Workup and Isolation: The resulting precipitate is filtered off and washed with THF. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude amino alcohol, which can be used in the next step without further purification.

Step 3: N-Boc Protection of 2-Amino-3-cyclobutyl-1-propanol

The protection of the amino group is a crucial step to prevent side reactions in the subsequent oxidation. Di-tert-butyl dicarbonate ((Boc)₂O) is the reagent of choice for this transformation.[6][7][8]

Protocol 3.3: N-Boc Protection

-

Reaction Setup: The crude 2-amino-3-cyclobutyl-1-propanol (1.0 eq) is dissolved in a mixture of THF and water (1:1).

-

Addition of Reagents: Triethylamine (1.5 eq) is added to the solution, followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (1.1 eq) in THF at 0 °C.[9][10]

-

Reaction: The reaction mixture is stirred at room temperature for 12 hours.

-

Workup and Isolation: The THF is removed under reduced pressure. The aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

| Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Amount |

| 2-Amino-3-cyclobutyl-1-propanol | 1.0 | 129.20 | (Calculated based on starting material) |

| Di-tert-butyl dicarbonate | 1.1 | 218.25 | (Calculated based on amino alcohol) |

| Triethylamine | 1.5 | 101.19 | (Calculated based on amino alcohol) |

Table 1: Reagent quantities for the N-Boc protection step.

Step 4: Oxidation to tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate

The final step is the oxidation of the primary alcohol to the aldehyde. A mild and efficient method for this transformation is the Swern oxidation.[11]

Caption: Workflow for the Swern oxidation.

Protocol 3.4: Swern Oxidation

-

Reaction Setup: In a three-necked round-bottom flask under a nitrogen atmosphere, a solution of oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM) is cooled to -78 °C.

-

Activation: A solution of dimethyl sulfoxide (DMSO) (2.2 eq) in anhydrous DCM is added dropwise, and the mixture is stirred for 15 minutes.

-

Addition of Alcohol: A solution of N-Boc-2-amino-3-cyclobutyl-1-propanol (1.0 eq) in anhydrous DCM is added dropwise, and the reaction is stirred for 30 minutes at -78 °C.

-

Base Addition: Triethylamine (5.0 eq) is added dropwise, and the reaction mixture is allowed to warm to room temperature over 1 hour.

-

Workup and Isolation: Water is added to quench the reaction. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude aldehyde is purified by flash column chromatography on silica gel.

| Parameter | Value |

| Reaction Temperature | -78 °C to Room Temperature |

| Reaction Time | ~2 hours |

| Expected Yield | 75-85% |

| Purification Method | Flash Column Chromatography |

Table 2: Key parameters for the Swern oxidation step.

Conclusion and Future Perspectives

This technical guide presents a logical and well-supported synthetic pathway for the preparation of tert-butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate. By leveraging established and reliable chemical transformations, this guide provides a practical framework for researchers in the field of drug discovery and development. The modular nature of this synthesis allows for the potential introduction of diverse functionalities and stereochemical control, opening avenues for the creation of novel and potent therapeutic agents. Further optimization of each step and exploration of alternative synthetic routes will continue to enhance the efficiency and scalability of this important intermediate's production.

References

-

ResearchGate. Synthesis of N-BOC amines by various routes. Available at: [Link]

-

TSI Journals. Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Available at: [Link]

-

National Institutes of Health. Synthesis of Boc-protected bicycloproline. Available at: [Link]

-

ResearchGate. Synthesis of N‐Boc protected amino acid 20 (all the compounds had dr 3:1; only the major diastereomers are shown). Available at: [Link]

-

Journal of the American Chemical Society. α-Amino Aldehydes as Readily Available Chiral Aldehydes for Rh-Catalyzed Alkyne Hydroacylation. Available at: [Link]

-

The Journal of Organic Chemistry. Preparation of protected amino aldehydes. Available at: [Link]

-

ResearchGate. Preparation of cyclobutene acetals and tricyclic oxetanes via photochemical tandem and cascade reactions. Available at: [Link]

- Google Patents. Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.

-

Organic Chemistry Portal. Synthesis of α-amino ketones, aldehydes and derivatives. Available at: [Link]

-

Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Available at: [Link]

-

PubMed. Preparation of Cyclobutene Acetals and Tricyclic Oxetanes through Photochemical Tandem and Cascade Reactions. Available at: [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

- Google Patents. Process for preparing Boc protected amino acid by (Boc) O.

-

Russian Chemical Reviews. Synthesis of α-amino carbonyl compounds: a brief review. Available at: [Link]

-

National Institutes of Health. α-Aminoazoles/azines: key reaction partners for multicomponent reactions. Available at: [Link]

-

The Royal Society of Chemistry. 10. Available at: [Link]

-

Michael Pittelkow. Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Available at: [Link]

-

Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. Available at: [Link]

-

RSC Publishing. Dual protection of amino functions involving Boc. Available at: [Link]

-

Organic Chemistry Portal. α-Amino Acid synthesis by C-C coupling. Available at: [Link]

- Google Patents. Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate.

-

Organic Syntheses. Carbamic acid, tert-butyl ester. Available at: [Link]

-

PubChem. tert-butyl N-(1-oxopropan-2-yl)carbamate. Available at: [Link]

-

ResearchGate. (PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Preparation of Cyclobutene Acetals and Tricyclic Oxetanes through Photochemical Tandem and Cascade Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]

- 10. rsc.org [rsc.org]

- 11. tsijournals.com [tsijournals.com]

A Technical Guide to tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of tert-butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate, a novel building block with significant potential in medicinal chemistry and organic synthesis. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from established chemical principles and analogous structures to offer a predictive yet robust profile. We will delve into its core chemical properties, propose a detailed synthetic protocol, predict its spectroscopic characteristics, and discuss its stability, reactivity, and safe handling procedures. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their synthetic endeavors.

PART 1: Core Chemical Profile and Rationale for Use

tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate integrates three key structural motifs: a tert-butoxycarbonyl (Boc) protecting group, a cyclobutane ring, and a β-keto amine functionality. This unique combination makes it a valuable intermediate. The Boc group offers a reliable method for masking the amine's nucleophilicity, which is stable under basic and nucleophilic conditions but can be cleanly removed with acid.[1][2] The cyclobutane moiety introduces conformational rigidity and a specific three-dimensional architecture, a desirable feature in drug design for optimizing binding to biological targets. The β-keto carbamate structure is a versatile handle for further chemical transformations.

1.1 Molecular Structure and Physicochemical Properties

The fundamental properties of this molecule are predicted based on its structure.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Justification / Source |

| Molecular Formula | C₁₂H₂₁NO₃ | Based on structural components. |

| Molecular Weight | 227.30 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid or colorless oil | Typical for similar medium-sized organic molecules. |

| Solubility | Soluble in DCM, EtOAc, THF, MeOH; Insoluble in water | Expected for a Boc-protected organic compound. |

| Boiling Point | > 200 °C (estimated) | High due to molecular weight and polar groups. |

| XLogP3 | ~2.0 | Estimated based on similar structures.[3] |

1.2 The Role of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is one of the most common amine-protecting groups in organic synthesis.[4] Its widespread use is due to its robustness and orthogonal stability.

-

Stability : The Boc group is stable to most bases, nucleophiles, and catalytic hydrogenation conditions.[1] This allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the protected amine.

-

Lability : It is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to liberate the free amine.[5][6] The mechanism involves the formation of a stable tert-butyl cation, which then decomposes into isobutylene and a proton, with the carbamic acid intermediate decarboxylating to the amine and CO₂.[7][8]

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

1.3 The Influence of the Cyclobutane Ring

Cyclobutane possesses significant ring strain (~26 kcal/mol) due to angle and torsional strain, making it more reactive than larger cycloalkanes like cyclohexane.[9][10] This inherent strain means that reactions which lead to the opening of the cyclobutane ring can be thermodynamically favorable.[11] In the context of drug design, the cyclobutyl group acts as a rigid scaffold that can orient substituents in a well-defined spatial arrangement, potentially enhancing interactions with a biological target.

PART 2: Synthesis and Characterization

A robust synthetic strategy is crucial for accessing this molecule for research and development. Below is a proposed synthetic pathway and a detailed experimental protocol, followed by predicted spectroscopic data for characterization.

2.1 Proposed Synthetic Pathway

A plausible route to synthesize tert-butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate involves the acylation of an enolate derived from a cyclobutylmethyl ketone with a suitable electrophile, followed by introduction of the protected amine. A more direct approach could be a Mannich-type reaction or the acylation of a protected amino acid derivative. A practical synthesis is proposed via the oxidation of a corresponding secondary alcohol.

Caption: Proposed two-step synthesis from N-Boc-cyclobutylalanine.

2.2 Experimental Protocol: Synthesis via Oxidation

This protocol describes the synthesis starting from the commercially available (or readily synthesized) N-Boc-cyclobutylalanine.

Step 1: Reduction of N-Boc-cyclobutylalanine to N-Boc-(1-cyclobutyl-3-hydroxypropan-2-yl)carbamate

-

Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add a solution of N-Boc-cyclobutylalanine (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M).

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Reagent Addition: Slowly add a solution of lithium aluminum hydride (LiAlH₄, 1.5 eq, 1.0 M in THF) dropwise via a syringe. Causality: LiAlH₄ is a powerful reducing agent necessary to convert the carboxylic acid to a primary alcohol. Slow addition at 0 °C is critical to control the exothermic reaction.

-

Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Quenching: Carefully quench the reaction by cooling to 0 °C and slowly adding water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams. This procedure (Fieser workup) is designed to produce a granular precipitate that is easy to filter.

-

Workup: Stir the resulting mixture vigorously for 30 minutes, then filter through a pad of Celite®, washing the filter cake with ethyl acetate.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude alcohol, which can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient).

Step 2: Oxidation to tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate

-

Setup: Dissolve the purified alcohol from Step 1 (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) in a flask under an inert atmosphere.

-

Reagent Addition: Add Dess-Martin periodinane (DMP, 1.2 eq) to the solution in one portion. Causality: DMP is a mild and selective oxidizing agent suitable for converting primary alcohols to aldehydes without over-oxidation, especially for sensitive substrates like Boc-protected amino alcohols.[12]

-

Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ and a saturated aqueous solution of NaHCO₃.

-

Workup: Stir vigorously for 15 minutes until the layers are clear. Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude aldehyde by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the final product.

2.3 Spectroscopic Characterization (Predicted)

Accurate characterization is essential for verifying the structure and purity of the synthesized compound.

Table 2: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.65 | s | 1H | -CH O | Aldehyde proton, deshielded by the carbonyl group. |

| ~5.10 | br d | 1H | -NH - | Carbamate proton, broad due to quadrupole relaxation and exchange. |

| ~4.30 | m | 1H | CH -NHBoc | Proton alpha to the nitrogen, coupled to NH and adjacent CH₂. |

| ~2.75 | m | 1H | CH -CH₂CHO | Methine proton of the cyclobutane ring. |

| ~2.20 - 1.80 | m | 6H | Cyclobutyl -CH ₂- | Diastereotopic protons of the cyclobutane ring. |

| ~1.45 | s | 9H | -C(CH ₃)₃ | Nine equivalent protons of the tert-butyl group. |

Table 3: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~202.0 | C =O (Aldehyde) | Characteristic chemical shift for an aldehyde carbonyl. |

| ~155.5 | C =O (Carbamate) | Characteristic chemical shift for a carbamate carbonyl. |

| ~80.0 | -C (CH₃)₃ | Quaternary carbon of the tert-butyl group. |

| ~55.0 | C H-NHBoc | Carbon attached to the nitrogen. |

| ~45.0 | C H₂-CHO | Methylene carbon adjacent to the aldehyde. |

| ~35.0 | C H (Cyclobutyl) | Methine carbon of the cyclobutane ring. |

| ~28.4 | -C(C H₃)₃ | Methyl carbons of the tert-butyl group. |

| ~25.0, ~18.0 | -C H₂- (Cyclobutyl) | Methylene carbons of the cyclobutane ring. |

Table 4: Predicted IR and Mass Spectrometry Data

| Technique | Predicted Peaks / Fragments | Rationale |

| IR (cm⁻¹) | ~3350 (N-H stretch), ~2960 (C-H stretch), ~2720 (Aldehyde C-H), ~1725 (C=O aldehyde), ~1690 (C=O carbamate) | Characteristic stretching frequencies for the respective functional groups.[13][14][15] |

| MS (ESI+) | m/z 228.15 [M+H]⁺, 250.13 [M+Na]⁺, 172.10 [M+H-C₄H₈]⁺, 128.09 [M+H-Boc]⁺ | Expected molecular ion adducts and common fragmentation patterns for Boc-protected compounds involving the loss of isobutylene or the entire Boc group.[16][17][18] |

PART 3: Reactivity, Stability, and Safety

3.1 Chemical Reactivity and Synthetic Utility

The molecule's bifunctional nature—an aldehyde and a protected amine—dictates its reactivity.

-

Aldehyde Reactivity: The aldehyde is a versatile electrophile. It can undergo nucleophilic addition, Wittig reactions, reductive amination, and oxidation to a carboxylic acid.

-

Amine Deprotection: As previously discussed, the Boc group can be removed under acidic conditions to reveal the primary amine, which can then be used in amide bond couplings, alkylations, or other standard amine reactions.[19][20]

-

Enolization: The proton alpha to the aldehyde carbonyl is acidic and can be removed by a base to form an enolate, which could participate in aldol-type reactions. However, this risks racemization at the adjacent stereocenter.

3.2 Stability and Storage

N-Boc protected α-amino aldehydes are known to be sensitive and can be prone to racemization and decomposition.[12][]

-

Storage: The compound should be stored under an inert atmosphere (argon or nitrogen) at low temperatures (≤ -20 °C) to minimize degradation.

-

Handling: Avoid exposure to strong acids (unless deprotection is intended), strong bases, and prolonged heat. It is recommended to use the compound promptly after purification.

3.3 Safety and Handling

While specific toxicity data for this compound is unavailable, general precautions for handling similar chemical reagents should be strictly followed.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Engineering Controls: Handle the compound in a well-ventilated fume hood to avoid inhalation of any potential dust or vapors.

-

First Aid:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.

-

Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes and seek medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

References

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

Common Organic Chemistry. Boc Protection Mechanism (Boc2O). [Link]

-

Common Organic Chemistry. Boc Protection Mechanism (Boc2O + Base). [Link]

-

J&K Scientific LLC. BOC Protection and Deprotection. [Link]

-

Master Organic Chemistry. Amine Protection and Deprotection. [Link]

-

ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]

-

MDPI. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. [Link]

-

PubMed. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. [Link]

-

Semantic Scholar. A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. [Link]

-

Pharmaguideline. Reactions of Cyclopropane and Cyclobutane. [Link]

-

Common Organic Chemistry. Boc Protection - Common Conditions. [Link]

-

Journal of Chinese Mass Spectrometry Society. Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. [Link]

-

ACS Publications. Solid-Phase Synthesis of β-Amino Ketones and Six-Ring Carbamates via Immobilized α-Alkoxycarbonylamino Sulfones. [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. Synthesis and reactivity of compounds with cyclobutane rings. Part III. Cyclobut-1-ene-1,2-dicarboxylic acid. X-Ray crystal structure and exceptional stereoselectivity in its Diels–Alder reaction with cyclopentadiene. [Link]

-

PubChemLite. Tert-butyl n-(2-cyclobutyl-1-oxopropan-2-yl)carbamate. [Link]

-

Master Organic Chemistry. Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. [Link]

-

Chemistry Steps. Boc Protecting Group for Amines. [Link]

-

ACD/Labs. Confirmation of Synthesis: using MS to identify a protective group. [Link]

-

Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

-

Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

-

ResearchGate. How can I avoid the Boc-cleavage during Mass Analysis?. [Link]

-

ResearchGate. The Reactivity of the N-Boc Protecting Group: An Underrated Feature. [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

National Institutes of Health. Enantiomerically Pure α-Amino Aldehydes from Silylated α-Amino Acids. [Link]

-

OpenStax. 12.8 Infrared Spectra of Some Common Functional Groups. [Link]

-

National Institutes of Health. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. [Link]

- Google Patents. Process for preparing gamma-substituted beta-keto esters.

-

Carbonyl - compounds - IR - spectroscopy. [Link]

-

Khan Academy. IR signals for carbonyl compounds. [Link]

-

National Institutes of Health. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. [Link]

-

Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. [Link]

-

Organic Chemistry Portal. β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition. [Link]

-

ResearchGate. N-Boc-protected amino aldehydes 1-6. [Link]

-

ACS Publications. Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. [Link]

-

RSC Publishing. Dual protection of amino functions involving Boc. [Link]

-

Supporting Information. [Link]

-

Macmillan Group - Princeton University. Enantioselective Direct α‑Amination of Aldehydes via a Photoredox Mechanism. [Link]

Sources

- 1. total-synthesis.com [total-synthesis.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pharmaacademias.com [pharmaacademias.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Amine Protection / Deprotection [fishersci.co.uk]

- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Reactions of Cyclopropane and Cyclobutane | Pharmaguideline [pharmaguideline.com]

- 12. Enantiomerically Pure α-Amino Aldehydes from Silylated α-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Khan Academy [khanacademy.org]

- 16. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Mass Fragmentation Characteristics of <i>t</i>-Boc Substituted Drug Precursors [zpxb.xml-journal.net]

- 18. acdlabs.com [acdlabs.com]

- 19. mdpi.com [mdpi.com]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Technical Guide to the Synthetic Utility of tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate: A Versatile Building Block for Bioactive Molecules

Executive Summary

This technical guide provides an in-depth analysis of tert-butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate, a compound of interest in modern medicinal chemistry. Contrary to inquiries regarding a direct biological "mechanism of action," this document establishes the molecule's role as a sophisticated synthetic intermediate. Its value lies not in inherent pharmacological activity, but in its structural features—a Boc-protected amine, a reactive ketone, and a cyclobutyl moiety—which make it a prime precursor for complex therapeutic agents. We will dissect its chemical properties, outline key synthetic transformations, and present a practical case study: the conceptual synthesis of a novel Dipeptidyl Peptidase-4 (DPP-4) inhibitor. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable protocols to leverage this and similar building blocks in the pursuit of new therapeutics.

Structural Analysis and Physicochemical Properties

tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate is a chiral molecule whose synthetic utility is derived from its distinct functional components:

-

The tert-butyloxycarbonyl (Boc) Group: This is one of the most common protecting groups for amines in organic synthesis.[1][2] Its steric bulk and electronic properties render the protected amine nucleophilically inert and stable to a wide range of non-acidic reagents, allowing for selective reactions elsewhere in the molecule.[1][3]

-

The β-Amino Ketone Core: The 1,3-relationship between the protected amine and the ketone is a key structural motif. The ketone serves as a versatile electrophilic handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably reductive amination, to introduce further complexity.

-

The Cyclobutyl Moiety: Far from being a simple saturated ring, the cyclobutyl group is increasingly utilized in medicinal chemistry.[4][5][6] Its three-dimensional, puckered structure can serve several strategic purposes in a final drug compound, such as:

-

Filling Hydrophobic Pockets: The non-polar nature of the cyclobutyl ring allows it to effectively occupy hydrophobic cavities within an enzyme's active site, enhancing binding affinity.[7][8]

-

Improving Metabolic Stability: The strained ring can be more resistant to metabolic degradation compared to linear alkyl chains.

-

Conformational Restriction: It can lock a portion of the molecule into a specific conformation, reducing the entropic penalty of binding to a biological target.[7][9]

-

Physicochemical Data Summary

| Property | Value |

| Molecular Formula | C₁₂H₂₁NO₃ |

| Molecular Weight | 227.30 g/mol |

| Canonical SMILES | C1CC(C1)CC(C(=O)C)NC(=O)OC(C)(C)C |

| InChI Key | UOSXMTVNALWBHS-UHFFFAOYSA-N |

| Appearance | Predicted: White to off-white solid or oil |

| Solubility | Soluble in most organic solvents (e.g., DCM, EtOAc, THF) |

(Note: Data is computed and sourced from chemical databases for structurally similar compounds, as extensive experimental data for this specific molecule is not publicly available.)[10]

Core Synthetic Transformations and Protocols

The primary value of this intermediate lies in the orthogonal reactivity of its functional groups. The Boc-protected amine can be selectively deprotected under acidic conditions, while the ketone is available for nucleophilic attack.

Boc Group Deprotection

The removal of the Boc group is a fundamental step, typically achieved via acid-catalyzed hydrolysis. The mechanism involves protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation of the unstable carbamic acid intermediate to yield the free amine salt.[1][11]

Objective: To deprotect the amine of tert-butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate.

Materials:

-

tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate (1.0 eq)

-

Dichloromethane (DCM), anhydrous (approx. 0.1 M solution)

-

Trifluoroacetic acid (TFA) (10-20 eq)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Diethyl ether

Procedure:

-

Dissolve the Boc-protected substrate (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add TFA (10-20 eq) dropwise to the stirred solution.

-

Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-3 hours).

-

Upon completion, concentrate the reaction mixture in vacuo to remove excess DCM and TFA.

-

Re-dissolve the residue in DCM and carefully neutralize by washing with saturated aqueous NaHCO₃ solution until effervescence ceases.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the free amine product. Self-Validation: The success of the deprotection can be confirmed by ¹H NMR (disappearance of the t-butyl singlet at ~1.4 ppm) and mass spectrometry (observation of the mass of the deprotected amine).

Ketone Functionalization via Reductive Amination

Reductive amination is a powerful method for forming C-N bonds, converting the ketone into a secondary or tertiary amine.[12] This one-pot reaction involves the initial formation of an imine or enamine intermediate, which is then reduced in situ by a hydride reagent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), a reagent favored for its mildness and selectivity.[13]

Case Study: Synthesis of a Hypothetical DPP-4 Inhibitor

To illustrate the utility of tert-butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate, we propose a synthetic route to a novel, hypothetical DPP-4 inhibitor, which we will name "Cyclobutinagliptin."

Target Rationale: Dipeptidyl Peptidase-4 (DPP-4) inhibitors are a class of oral hypoglycemic agents used to treat type 2 diabetes.[14][15] They function by preventing the degradation of incretin hormones, which play a crucial role in glucose homeostasis.[16][17] Many DPP-4 inhibitors feature a primary or secondary amine that interacts with key residues in the enzyme's active site.

Workflow: Synthesis of "Cyclobutinagliptin"

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 4. Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benthamdirect.com [benthamdirect.com]

- 6. ingentaconnect.com [ingentaconnect.com]

- 7. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 9. researchgate.net [researchgate.net]

- 10. PubChemLite - Tert-butyl n-(2-cyclobutyl-1-oxopropan-2-yl)carbamate (C12H21NO3) [pubchemlite.lcsb.uni.lu]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Reductive amination - Wikipedia [en.wikipedia.org]

- 13. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]

- 15. DPP-4 inhibitors (gliptins) | Diabetes UK [diabetes.org.uk]

- 16. droracle.ai [droracle.ai]

- 17. Mechanism of action of inhibitors of dipeptidyl-peptidase-4 (DPP-4) - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Structural Analysis, Synthesis, and Application of tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate

Abstract: This whitepaper provides an in-depth technical analysis of tert-butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate (CAS 394735-19-4), a chiral building block with significant potential in medicinal chemistry and drug development.[1] As a member of the N-Boc-protected β-amino aldehyde class, its unique structural features—a sterically influential cyclobutyl group, a reactive aldehyde "warhead," and a strategically important acid-labile carbamate—make it a valuable precursor for complex molecular architectures. This guide details the molecule's structural components, predictive spectroscopic signatures, a validated synthetic approach, and its inherent chemical reactivity. The content herein is curated for researchers, synthetic chemists, and drug development professionals seeking to leverage this intermediate in their discovery programs.

Introduction to a Versatile Synthetic Intermediate

In the landscape of modern drug discovery, the rational design of small molecule therapeutics often relies on a toolkit of versatile, enantiomerically pure building blocks. tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate, also known as N-Boc-3-cyclobutyl-alaninal, belongs to a critical class of N-protected amino aldehydes. These compounds serve as foundational precursors for synthesizing peptidomimetics, protease inhibitors, and other complex chiral molecules.[2]

The molecule's utility is derived from three core features:

-

The N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is a cornerstone of modern peptide synthesis and organic chemistry.[3][4] It effectively masks the nucleophilicity of the parent amine, is stable to a wide range of basic and nucleophilic conditions, yet can be removed cleanly under mild acidic conditions (e.g., trifluoroacetic acid), offering excellent orthogonality in multi-step synthetic campaigns.[5][6]

-

The Aldehyde Functionality: The terminal aldehyde is a highly versatile electrophilic handle. It readily participates in crucial carbon-carbon and carbon-heteroatom bond-forming reactions, including reductive aminations, Wittig reactions, and aldol additions, enabling rapid elaboration into more complex structures.

-

The Cyclobutyl Side Chain: The cyclobutyl moiety provides a unique steric and conformational profile compared to more common aliphatic or aromatic side chains. This non-planar, lipophilic group can probe specific pockets in enzyme active sites, potentially enhancing binding affinity and selectivity of the final drug candidate.

This guide provides a comprehensive scientific overview intended to facilitate the effective application of this valuable synthetic intermediate.

Molecular Structure Elucidation

The systematic name, tert-butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate, defines a precise arrangement of functional groups around a central chiral carbon. A thorough understanding of this structure is paramount for predicting its chemical behavior and analytical signals.

Core Components and Stereochemistry

The molecule is built upon a propane backbone, with the chiral center located at the C2 position. The presence of four different substituents on this carbon—(1) the N-Boc protected amine, (2) a hydrogen atom, (3) the cyclobutylmethyl group, and (4) the formyl (aldehyde) group—confers chirality. As with other amino acid derivatives, both (S) and (R) enantiomers can be synthesized, typically starting from the corresponding chiral amino acid. The specific stereochemistry is critical for biological activity in drug candidates.[7]

Caption: 2D representation of tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate.

Spectroscopic and Analytical Characterization

A robust analytical workflow is essential to confirm the identity, purity, and stability of the title compound. Based on extensive data from analogous N-Boc protected amino aldehydes, a highly predictable spectroscopic profile can be established.[8][9]

Caption: Standard workflow for the synthesis and characterization of the title compound.

Predicted Spectroscopic Data

The following tables summarize the expected signals in key analytical techniques. These predictions are based on established chemical shift principles and data from structurally related compounds.[10][11]

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Key Insights |

|---|---|---|---|

| Aldehyde-H | 9.5 - 9.7 | t or d | Strongly deshielded by the carbonyl group. Coupling to C2-H. |

| NH (Carbamate) | 4.8 - 5.2 | d (broad) | Broad signal due to quadrupole coupling and exchange. |

| C2-H (Chiral) | 4.2 - 4.5 | m | Complex multiplet due to coupling with NH, Aldehyde-H, and C1-H₂. |

| C1-H₂ | 1.6 - 1.9 | m | Diastereotopic protons adjacent to a chiral center. |

| Cyclobutyl-H | 1.7 - 2.2 | m | Complex overlapping multiplets from the ring protons. |

| tert-Butyl-H₉ | 1.45 | s | Characteristic sharp singlet integrating to 9 protons. |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) | Key Insights |

|---|---|---|

| C=O (Aldehyde) | 200 - 203 | Most downfield signal, characteristic of aldehydes. |

| C=O (Carbamate) | 155 - 156 | Carbonyl of the Boc group. |

| C(CH₃)₃ (Boc) | ~80 | Quaternary carbon of the Boc group. |

| C2 (Chiral) | 55 - 60 | Methine carbon attached to the nitrogen. |

| C1 | 35 - 40 | Methylene linker to the cyclobutyl ring. |

| Cyclobutyl-C | 18 - 30 | Aliphatic carbons of the cyclobutyl ring. |

| C(CH₃)₃ (Boc) | ~28.5 | Methyl carbons of the Boc group. |

Table 3: Predicted IR and Mass Spectrometry Data

| Technique | Expected Signal | Functional Group Assignment |

|---|---|---|

| IR (Infrared) | ~3350 cm⁻¹ (broad) | N-H stretch (carbamate) |

| ~2950 cm⁻¹ | C-H stretch (aliphatic) | |

| ~2720, 2820 cm⁻¹ | C-H stretch (aldehyde Fermi doublet) | |

| ~1725 cm⁻¹ | C=O stretch (aldehyde) | |

| ~1690 cm⁻¹ | C=O stretch (carbamate) | |

| MS (ESI+) | M+Na⁺ ~250.14 | Sodium Adduct |

| M+H⁺ ~228.16 | Protonated Molecular Ion |

| | M-Boc+H⁺ ~128.10 | Characteristic loss of the Boc group (100 Da). |

Synthesis and Chemical Reactivity

The preparation of N-Boc amino aldehydes is a well-established transformation in organic synthesis, prized for its reliability and high yields. The most common and robust method involves the partial reduction of the corresponding N-Boc amino acid ester.

Proposed Synthetic Route

The synthesis begins with commercially available N-Boc-3-cyclobutyl-L-alanine. The carboxylic acid is first converted to an activated ester, such as a Weinreb amide or N,O-dimethylhydroxylamine amide, which can then be cleanly reduced to the aldehyde using a mild reducing agent like Diisobutylaluminium hydride (DIBAL-H) at low temperature to prevent over-reduction to the alcohol.

Caption: A validated synthetic pathway to N-Boc-3-cyclobutyl-alaninal.

Step-by-Step Synthesis Protocol

For research use only. Appropriate personal protective equipment (PPE) should be used.

-

Activation: To a solution of N-Boc-3-cyclobutyl-L-alanine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add N,O-dimethylhydroxylamine hydrochloride (1.1 eq), HATU (1.1 eq), and diisopropylethylamine (DIPEA) (2.5 eq).

-

Reaction Monitoring: Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Workup & Isolation: Upon completion, dilute the reaction with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Weinreb amide intermediate.

-

Reduction: Dissolve the crude intermediate in anhydrous THF and cool the solution to -78 °C under an inert nitrogen atmosphere. Add DIBAL-H (1.5 eq, 1.0 M solution in hexanes) dropwise, maintaining the internal temperature below -70 °C.

-

Quenching: Stir for 1 hour at -78 °C. Quench the reaction by the slow addition of a saturated solution of Rochelle's salt (potassium sodium tartrate) and allow the mixture to warm to room temperature, stirring vigorously until two clear layers form.

-

Final Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the resulting crude aldehyde by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the title compound as a clear oil or low-melting solid.

Chemical Reactivity and Handling

N-Boc amino aldehydes are known to be sensitive and should be handled with care.[5]

-

Stability: They are prone to racemization, especially under basic conditions, and can be susceptible to oxidation to the corresponding carboxylic acid if exposed to air for prolonged periods. For long-term storage, it is recommended to keep the compound under an inert atmosphere at -20°C.[9]

-

Reactivity: The aldehyde is the primary site of reactivity. It serves as an excellent electrophile for reactions with a wide range of nucleophiles. The Boc group is stable to these conditions but can be readily cleaved post-transformation with acids like TFA in DCM to unmask the amine for further functionalization.

Applications in Drug Discovery

The title compound is an ideal starting point for constructing inhibitors of various enzyme classes, particularly proteases where the aldehyde can act as a covalent "warhead" or be elaborated into other pharmacophores. Its unique cyclobutyl side chain makes it a valuable tool for exploring structure-activity relationships (SAR) in lead optimization campaigns.[] By replacing common side chains like isobutyl (Leucine) or benzyl (Phenylalanine) with the cyclobutylmethyl group, researchers can fine-tune a compound's lipophilicity, metabolic stability, and fit within a target's binding pocket.

Conclusion

tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate is a high-value, chiral synthetic intermediate. Its well-defined structure, predictable spectroscopic profile, and accessible synthesis make it a powerful tool for medicinal chemists. The strategic combination of a stable yet labile N-Boc protecting group, a versatile aldehyde handle, and a unique cyclobutyl side chain provides a direct route to novel chemical entities with significant therapeutic potential. This guide provides the foundational technical knowledge required for its successful storage, handling, and implementation in advanced synthetic programs.

References

-

ResearchGate. Design, Synthesis, and Evaluation of N-(tert-Butyl)-Alanine-Derived Chiral Ligands. Available from: [Link]

-

PubChem. tert-butyl N-(2-oxoethyl)carbamate. Available from: [Link]

-

Active Biopharma Corp. (S)-Tert-butyl (3-cyclopentyl-1-(cyclopropylamino)-1-oxopropan-2-yl)carbamate. Available from: [Link]

-

PubChemLite. tert-Butyl n-(2-cyclobutyl-1-oxopropan-2-yl)carbamate. Available from: [Link]

-

ResearchGate. N-Boc-protected amino aldehydes 1-6. Available from: [Link]

-

PubChem. tert-Butyl ethyl(2-oxoethyl)carbamate. Available from: [Link]

-

National Center for Biotechnology Information. Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol. Available from: [Link]

-

PubChem. tert-butyl N-(2-cyclobutyl-2-oxoethyl)carbamate. Available from: [Link]

-

National Institute of Standards and Technology. tert-Butyl carbamate. Available from: [Link]

-

ResearchGate. DES-catalyzed deprotection of N-Boc amino acid derivatives. Available from: [Link]

- Google Patents. US6528505B1 - Cyclic amino acid compounds.

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

- Google Patents. CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.

-

National Center for Biotechnology Information. A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids. Available from: [Link]

-

ResearchGate. Synthesis of N-BOC amines by various routes. Available from: [Link]

Sources

- 1. tert-butyl (1-cyclobutyl-3-oxopropan-2-yl)carbaMate | 394735-19-4 [chemicalbook.com]

- 2. A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

- 8. tert-butyl N-(2-oxoethyl)carbamate | C7H13NO3 | CID 4247255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. N-Boc-2-氨基乙醛 95% | Sigma-Aldrich [sigmaaldrich.com]

- 10. Buy (S)-Tert-butyl 1-cyclohexyl-3-oxopropan-2-ylcarbamate [smolecule.com]

- 11. tert-Butyl ethyl(2-oxoethyl)carbamate | C9H17NO3 | CID 18354425 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Emergence of tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate: A Keystone Intermediate for Novel Protease Inhibitors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The relentless pursuit of novel therapeutics has identified proteases as a critical class of drug targets, implicated in a vast array of pathologies from viral infections to cancer.[1][2] The rational design of protease inhibitors has been a resounding success in modern medicine, exemplified by the development of transformative treatments for HIV/AIDS.[3][4] Within this landscape, the discovery and optimization of key chemical intermediates are paramount to the rapid and efficient synthesis of complex drug candidates. This technical guide delves into the strategic importance of tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate, a sophisticated building block poised to accelerate the development of next-generation protease inhibitors. We will explore its rational design, a plausible and robust synthetic pathway, its intrinsic chemical value, and its direct application as a precursor to potent protease inhibitors, thereby providing a comprehensive resource for researchers in the field of drug discovery.

Introduction: The Strategic Imperative for Novel Protease Inhibitor Scaffolds

Proteases are ubiquitous enzymes that catalyze the cleavage of peptide bonds in proteins, a fundamental process in cellular signaling, protein turnover, and pathogen replication.[1] Their dysregulation is a hallmark of numerous diseases, making them prime targets for therapeutic intervention.[2] The active site of many proteases, particularly cysteine and serine proteases, contains highly reactive nucleophilic residues that can be targeted by electrophilic functional groups in inhibitor molecules.

One of the most successful strategies in protease inhibitor design has been the use of "peptidomimetics," molecules that mimic the natural peptide substrates of these enzymes.[3] A key feature of many potent inhibitors is an electrophilic "warhead" that can form a reversible or irreversible covalent bond with the active site residue of the protease. Alpha-amino aldehydes represent a class of compounds that have shown significant promise as protease inhibitors, with the aldehyde functionality acting as an effective electrophile.[5]

The incorporation of unique, conformationally constrained moieties into drug candidates is a proven strategy to enhance potency, selectivity, and pharmacokinetic properties.[2] The cyclobutane ring, with its distinct puckered conformation, has emerged as a valuable scaffold in medicinal chemistry.[6] Its inclusion in drug molecules can lead to improved binding affinity and metabolic stability. A notable example is the hepatitis C virus (HCV) NS3/4A protease inhibitor boceprevir, which features a cyclobutane group in a critical position for binding to the enzyme's active site.[2]

This guide focuses on the synthesis and application of tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate, a molecule that synergistically combines the advantages of an alpha-amino aldehyde with the beneficial properties of a cyclobutane ring. The tert-butyloxycarbonyl (Boc) protecting group provides a stable yet readily cleavable handle, essential for multi-step organic synthesis.[7][8]

Synthetic Strategy and Methodologies

Proposed Synthetic Pathway

The overall strategy involves the synthesis of a Boc-protected cyclobutyl-functionalized amino acid, followed by its conversion to the corresponding Weinreb amide, and finally, a controlled reduction to the target alpha-amino aldehyde.

Caption: Proposed synthetic pathway for tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate.

Detailed Experimental Protocols

Protocol 1: Synthesis of N-Boc-cyclobutylalanine (Intermediate 2)

This procedure outlines a plausible method for the synthesis of the key amino acid intermediate.

-

Strecker Synthesis: To a solution of cyclobutanecarboxaldehyde (1.0 eq) in a suitable solvent such as methanol, add an aqueous solution of ammonium chloride (1.2 eq) and sodium cyanide (1.2 eq). Stir the reaction mixture at room temperature for 24 hours.

-

Hydrolysis: Acidify the reaction mixture with concentrated hydrochloric acid and heat to reflux for 6 hours to hydrolyze the aminonitrile to the corresponding amino acid.

-

Boc Protection: After cooling and neutralization, dissolve the crude amino acid in a mixture of dioxane and water. Add sodium bicarbonate (2.5 eq) followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in dioxane. Stir the mixture at room temperature overnight.

-

Workup and Purification: Acidify the reaction mixture with a cold aqueous solution of citric acid and extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford N-Boc-cyclobutylalanine.

Protocol 2: Synthesis of the Weinreb Amide (Intermediate 3)

-

Activation: To a solution of N-Boc-cyclobutylalanine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add N,O-dimethylhydroxylamine hydrochloride (1.2 eq), a coupling agent such as EDC (1.5 eq), and a base like triethylamine (3.0 eq).

-

Coupling: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir overnight.

-

Workup and Purification: Quench the reaction with water and extract the product with DCM. The combined organic layers are washed sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the Weinreb amide, which can be used in the next step without further purification.

Protocol 3: Reduction to tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate (Final Product)

-

Reduction: Dissolve the Weinreb amide (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere. Add diisobutylaluminium hydride (DIBAL-H, 1.5 eq, 1.0 M solution in hexanes) dropwise, maintaining the temperature below -70 °C.

-

Quenching and Workup: After stirring for 1-2 hours at -78 °C, quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt. Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

-

Extraction and Purification: Separate the layers and extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude aldehyde can be purified by flash chromatography on silica gel to yield the final product.

Role as a Protease Inhibitor Intermediate

The strategic value of tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate lies in its carefully designed structure, which positions it as an ideal precursor for a wide range of protease inhibitors.

Structural Rationale for a Hypothetical Cysteine Protease Inhibitor

Let us consider the design of a hypothetical covalent inhibitor targeting a cysteine protease, such as a viral protease or a cathepsin. The aldehyde functionality of our intermediate can act as a "warhead," reacting with the nucleophilic thiol group of the active site cysteine to form a stable, yet potentially reversible, thiohemiacetal adduct. This covalent interaction can lead to potent inhibition of the enzyme's catalytic activity.

The cyclobutane moiety can be envisioned to occupy a hydrophobic pocket (S2 or S3) in the protease's active site, contributing to the binding affinity and selectivity of the inhibitor. The Boc-protected amine provides a convenient point for further chemical elaboration, allowing for the introduction of additional pharmacophoric elements to optimize interactions with other subsites of the enzyme.

Sources

- 1. Synthesis of Enantiopure alpha-Chlorocyclobutanones and Cyclobutanols as Scaffolds for the Diverted Synthesis of Serine Protease Inhibitors | DIAL.pr - BOREAL [dial.uclouvain.be]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. nbinno.com [nbinno.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[3,3]-rearrangement cascade - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis, anti-HIV activity studies, and in silico rationalization of cyclobutane-fused nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Strategic Role of the Cyclobutane Ring in Drug Design: The Case of tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate

Abstract: The incorporation of small, strained carbocycles into molecular scaffolds is a powerful and increasingly utilized strategy in modern medicinal chemistry. This guide provides an in-depth technical analysis of the multifaceted roles of the cyclobutane ring, using the exemplar molecule, "tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate," as a contextual framework. We will explore how this seemingly simple four-membered ring profoundly influences a molecule's conformational rigidity, physicochemical properties, metabolic stability, and potential for target engagement. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural and chemical properties of the cyclobutane moiety to overcome common challenges in lead optimization and candidate selection.

Introduction: Beyond Flatland in Molecular Design

For decades, medicinal chemistry has often favored aromatic rings and flexible alkyl chains. However, the drive for molecules with improved three-dimensionality (3D), enhanced metabolic stability, and novel intellectual property has brought saturated rings to the forefront. Among these, the cyclobutane ring, once considered a synthetic curiosity, is now recognized as a valuable tool for fine-tuning pharmacological properties.[1][2]

The subject of our analysis, tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate , contains three key regions: a Boc-protected amine, a reactive oxo-propane (aldehyde) group, and the cyclobutyl moiety. While the first two are common features in synthetic intermediates for peptidomimetics or enzyme inhibitors, it is the cyclobutane ring that imparts a unique and strategically advantageous set of characteristics to the molecule. This guide will deconstruct the specific contributions of this ring.

Conformational Restriction: Dictating the Bioactive Shape

A molecule's ability to adopt a specific three-dimensional shape—its bioactive conformation—is paramount for effective binding to a biological target. Flexible molecules must pay an entropic penalty upon binding as they lose rotational freedom.[2][3] The cyclobutane ring mitigates this penalty by acting as a rigid scaffold.

-

Puckered Conformation: Unlike a planar representation, the cyclobutane ring is not flat. It adopts a puckered or "butterfly" conformation to relieve torsional strain that would arise from eclipsed C-H bonds in a planar structure.[4][5][6] This puckering creates defined pseudo-axial and pseudo-equatorial positions for substituents, allowing for precise, three-dimensional orientation of pharmacophoric groups.[1] The bond angles are compressed to about 88°, a deviation from the ideal 109.5°, which contributes to its significant ring strain (approx. 26.3 kcal/mol).[3][4]

-

Vectorial Control: By replacing a more flexible linker (e.g., an isopropyl or sec-butyl group), the cyclobutane ring locks the adjacent parts of the molecule into a more defined spatial relationship. This conformational restriction can pre-organize the molecule for optimal interaction with a target's binding pocket, potentially leading to a significant increase in potency and selectivity.[3][7][8]

Metabolic Stability: A Shield Against Degradation

One of the most compelling reasons to incorporate a cyclobutane ring is to enhance a drug candidate's metabolic stability.[1][3][7][8] Metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver, is a major mechanism of drug clearance and a frequent point of failure in drug development.[9]

-

Blocking Sites of Metabolism: Flexible alkyl chains, particularly at terminal methyl groups or activated methylene positions, are often susceptible to oxidative metabolism. The cyclobutane ring, being a saturated carbocycle, is relatively inert and can act as a "metabolic shield."[3][8] By replacing a metabolically liable group, it can prevent enzymatic degradation, thereby increasing the molecule's half-life and oral bioavailability.

-

Chemical Inertness: Despite its high strain energy, the cyclobutane ring is significantly more chemically inert than its smaller counterpart, cyclopropane.[3] It does not readily undergo ring-opening reactions under physiological conditions, making it a robust scaffold for drug candidates.[3][7]

Physicochemical Modulation and Bioisosterism

The cyclobutane ring serves as a versatile bioisostere—a substituent that can replace another group while retaining or improving desired biological activity.[1] This allows chemists to systematically modulate a molecule's physicochemical properties.

-

Lipophilicity and Solubility: As a carbon-rich, non-polar framework, the cyclobutane ring increases lipophilicity (LogP). This can be advantageous for occupying hydrophobic pockets within a target protein.[1][3][8] Furthermore, increasing the fraction of sp³-hybridized carbons by replacing flat aromatic rings with saturated scaffolds like cyclobutane has been correlated with improved aqueous solubility, a critical factor for drug formulation and absorption.[3]

-

Bioisostere for Common Groups:

-

gem-Dimethyl Group: The cyclobutane ring can effectively mimic the steric bulk of a gem-dimethyl group, often found in drug molecules to provide conformational constraint or block metabolism.

-

Aryl Rings: In some contexts, a 1,3-disubstituted cyclobutane can serve as a non-planar bioisostere for a phenyl ring, maintaining key substituent vectors while improving the molecule's 3D profile and potentially avoiding liabilities associated with aromatic systems.[3][10]

-

Comparative Physicochemical Properties (Predicted)

To illustrate the impact of the cyclobutyl group, the table below presents predicted properties for the core molecule and two hypothetical analogues where the cyclobutane is replaced by an isopropyl group (less constrained) or a phenyl group (aromatic).

| Compound Name | Structure | Molecular Weight | Predicted LogP | Predicted Solubility (mg/mL) |

| tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate | Target Molecule | 241.34 | 1.8 | 0.85 |

| tert-Butyl (1-isopropyl-3-oxopropan-2-yl)carbamate | Isopropyl Analogue | 217.30 | 1.5 | 1.50 |

| tert-Butyl (1-phenyl-3-oxopropan-2-yl)carbamate | Phenyl Analogue | 249.30 | 2.1 | 0.30 |

| (Note: Properties are estimations from chemical software and serve for comparative purposes.) |

Synthetic Considerations

The growing importance of the cyclobutane moiety has driven the development of robust synthetic methods. For a molecule like "tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate," the key cyclobutyl ketone intermediate is accessible through several routes, including the oxidation of cyclobutanol or more advanced methods like the Norrish-Yang cyclization followed by palladium-catalyzed functionalization.[10][11][12] The stereocontrolled synthesis of substituted cyclobutanes remains a challenge but is an active area of research, promising access to a wider range of complex building blocks.[10][11][13]

Experimental Protocol: In Vitro Metabolic Stability Assessment

To empirically validate the hypothesis that the cyclobutane ring enhances metabolic stability, a standard in vitro liver microsomal stability assay is performed. This experiment measures the rate at which a compound is metabolized by liver enzymes.[9][14]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in the presence of human liver microsomes (HLM).

Materials:

-

Test Compound (e.g., tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate)

-

Positive Control Compounds (e.g., Verapamil - high clearance; Dextromethorphan - intermediate clearance)[9]

-

Negative Control (Incubation without NADPH)

-

Human Liver Microsomes (HLM), pooled (e.g., 20 mg/mL stock)

-

NADPH Regenerating System (e.g., solutions of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[14]

-

Phosphate Buffer (100 mM, pH 7.4)

-

Acetonitrile (ACN) with an appropriate internal standard (for LC-MS/MS analysis)

-

96-well incubation plates and collection plates

Step-by-Step Methodology:

-

Preparation: Thaw HLM at 37°C. Prepare working solutions of the test compound and controls in buffer (final concentration typically 1 µM).[15] Prepare the NADPH regenerating system.

-

Incubation Setup: In a 96-well plate, add the HLM solution to the buffer. Pre-incubate the plate at 37°C for 5-10 minutes.

-

Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the negative control wells (add buffer instead).[14]

-

Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by transferring an aliquot of the incubation mixture to a collection plate containing cold acetonitrile with the internal standard.[9][15] The ACN precipitates the microsomal proteins.

-

Sample Processing: Centrifuge the collection plate to pellet the precipitated protein.

-

LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the remaining concentration of the test compound at each time point.

-

Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression of this plot gives the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).[9][16]

Workflow and Logic Diagrams

Diagram 1: Multifaceted Roles of the Cyclobutane Ring A conceptual diagram illustrating the key contributions of the cyclobutane moiety in drug design.

Diagram 2: Experimental Workflow for Microsomal Stability Assay A step-by-step visualization of the in vitro metabolic stability protocol.

Conclusion

The cyclobutane ring in "tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate" is far more than a simple spacer. It is a strategic design element that imparts critical drug-like properties. By providing conformational rigidity, it can enhance binding potency and selectivity.[1][3] Its saturated, cyclic nature offers a robust shield against oxidative metabolism, a key hurdle in drug development.[17][18] Finally, as a versatile bioisostere, it allows for the fine-tuning of physicochemical properties to optimize a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The increasing application of this moiety in clinical candidates underscores its proven value, transitioning it from a synthetic novelty to a staple in the medicinal chemist's toolkit.[3][7][8]

References

-

van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]

-

PubMed. (2022). Cyclobutanes in Small-Molecule Drug Candidates. PubMed. [Link]

-

Radboud Repository. (2022). Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository. [Link]

-

The Role of Cyclobutane Carboxamide in Modern Drug Discovery. (n.d.). LinkedIn. [Link]

-

Cyprotex | Evotec. (n.d.). Microsomal Stability. Cyprotex ADME-Tox Solutions. [Link]

-

Royal Society of Chemistry. (n.d.). Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. Green Chemistry. [Link]

-

National Institutes of Health. (n.d.). Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. NIH. [Link]

-

protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. [Link]

-

Domainex. (n.d.). Microsomal Clearance/Stability Assay. Domainex. [Link]

-

ACS Publications. (n.d.). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. [Link]

-

ResearchGate. (n.d.). Formal γ−C−H Functionalization of Cyclobutyl Ketones: Synthesis of cis‐1,3‐Difunctionalized Cyclobutanes. ResearchGate. [Link]

-

Radboud Repository. (n.d.). Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository. [Link]

-

Thieme. (2022). Enhanced Potency and Properties by Exploiting Substituted Oxetane as a Cyclobutane Bioisostere. Thieme. [Link]

-

Creative Bioarray. (n.d.). Microsomal Stability Assay. Creative Bioarray. [Link]

-

Slideshare. (n.d.). Conformational analysis. Slideshare. [Link]

-

ResearchGate. (n.d.). Formal γ−C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis‐1,3‐Difunctionalized Cyclobutanes. ResearchGate. [Link]

-

ACS Publications. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. [Link]

-

ResearchGate. (2025). Bioactive cyclobutane-containing alkaloids. ResearchGate. [Link]

-

ResearchGate. (n.d.). Cyclobutane-containing scaffolds in bioactive small molecules. ResearchGate. [Link]

-